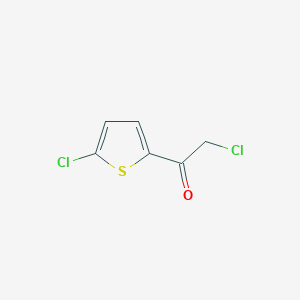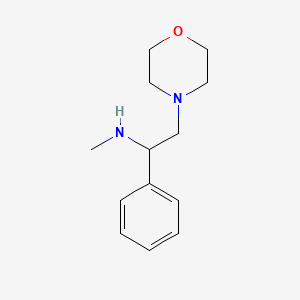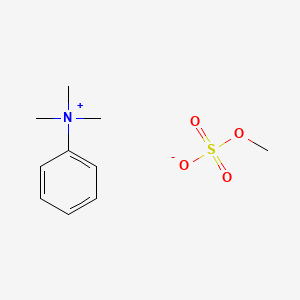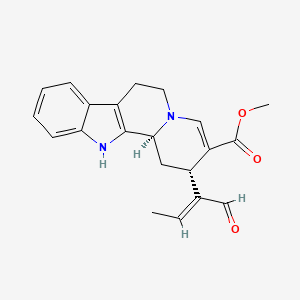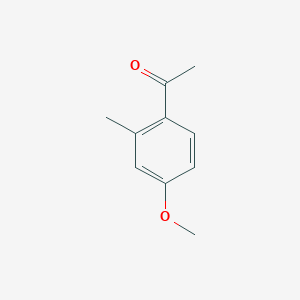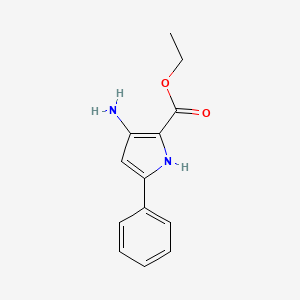
3-アミノ-5-フェニル-1H-ピロール-2-カルボン酸エチル
概要
説明
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 . It is a modified amino acid .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate, can be achieved through various methods. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate consists of a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom. The pyrrole ring is substituted at the 3-position with an amino group and at the 5-position with a phenyl group .Chemical Reactions Analysis
Pyrrole compounds, including Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate, are known to undergo a variety of chemical reactions. These include reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate has a molecular weight of 230.262 Da . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results.科学的研究の応用
3-アミノ-5-フェニル-1H-ピロール-2-カルボン酸エチル: 科学研究用途の包括的な分析
薬理学的調査: 3-アミノ-5-フェニル-1H-ピロール-2-カルボン酸エチルは、様々な治療的に活性な化合物におけるサブユニットであるピロールとの構造的類似性により、薬理学的調査で潜在的な用途があります。 ピロールは、殺菌剤、抗生物質、抗炎症薬、コレステロール低下薬、抗腫瘍剤など、様々な用途で知られています .
脂質低下効果: 研究によると、関連するピロール化合物は、生物系におけるトリグリセリドとコレステロールの含有量を大幅に減らすことができます。 これは、3-アミノ-5-フェニル-1H-ピロール-2-カルボン酸エチルが、脂質低下効果について研究できる可能性があり、心臓血管疾患の新しい治療法の開発に貢献できることを示唆しています .
化学合成: この化合物は、化学合成プロセスで使用されています。 例えば、触媒反応によって様々な五置換ピロール誘導体の調製に使用することができ、有機合成におけるその汎用性を示しています .
プロテオミクス研究: この化合物は、プロテオミクス研究にも使用されており、特定の機能または構造を持つペプチドまたはタンパク質を合成するためのビルディングブロックとして役立ちます .
材料科学: 検索結果では、材料科学における具体的な用途は詳しく説明されていませんが、3-アミノ-5-フェニル-1H-ピロール-2-カルボン酸エチルのような化合物は、導電性や反応性などのユニークな特性を持つ新素材の開発によく使用されます。
分析化学: 分析化学では、この化合物は、その独特の化学構造により、様々な分析方法で他の物質を定量化または同定するための標準物質または試薬として使用できます。
教育目的: 学術機関では、3-アミノ-5-フェニル-1H-ピロール-2-カルボン酸エチルは、有機化学を学ぶ学生に、様々な化学反応と合成技術を実証するために使用できます。
産業用途: 検索結果に明示的に記載されていませんが、類似の構造を持つ化合物は、染料、顔料、その他の工業用化学品の合成など、潜在的な産業用途についてよく研究されています。
MDPI - Lipid-Lowering Effects SCBT - Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate RSC Publishing - Pyrrole: a resourceful small molecule Organic Chemistry Portal - Pyrrole synthesis
Safety and Hazards
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate may be harmful by inhalation, in contact with skin, and if swallowed . Suitable personal protective equipment should be worn when handling this compound, including approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .
作用機序
Target of Action
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate is a complex compound with potential biological activity. Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate may have a similar mechanism of action.
Mode of Action
It is known that similar compounds can simultaneously donate and accept hydrogen bonds , which may influence their interaction with targets. This interaction could result in changes in the cellular environment, potentially leading to the compound’s biological effects .
Biochemical Pathways
Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate may affect a broad range of biochemical pathways.
Result of Action
Similar compounds have shown a range of biological activities, suggesting that ethyl 3-amino-5-phenyl-1h-pyrrole-2-carboxylate may have diverse molecular and cellular effects .
Action Environment
It is known that the physical state and the nature of the substituents in the ring can influence the intermolecular interactions of similar compounds .
生化学分析
Biochemical Properties
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the synthesis and degradation of pyrrole derivatives, which are crucial in various metabolic pathways. The interactions between Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate and these enzymes often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .
Cellular Effects
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate involves its binding interactions with various biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate can influence gene expression by binding to DNA or RNA and modulating the activity of transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or oxidative conditions. Long-term studies have shown that Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate can exhibit toxic or adverse effects, including cellular toxicity, organ damage, and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage .
Metabolic Pathways
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate is involved in various metabolic pathways, including those related to the synthesis and degradation of pyrrole derivatives. This compound interacts with enzymes and cofactors that facilitate its conversion into other metabolites, which can then participate in further biochemical reactions. The metabolic flux and levels of specific metabolites can be influenced by the presence of Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues. The transport and distribution of Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate can influence its bioavailability and overall efficacy in biochemical processes .
Subcellular Localization
The subcellular localization of Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its effects on cellular function. The activity and function of Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate can be influenced by its subcellular localization, as different cellular compartments provide distinct microenvironments that affect the compound’s interactions with biomolecules .
特性
IUPAC Name |
ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)12-10(14)8-11(15-12)9-6-4-3-5-7-9/h3-8,15H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUKQRWPMVBJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444399 | |
| Record name | Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
237435-27-7 | |
| Record name | Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



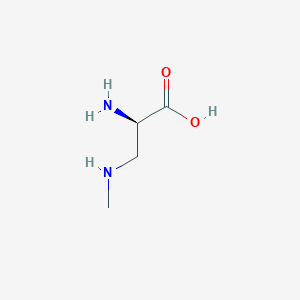

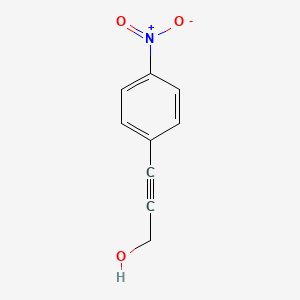
![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)propanoate](/img/structure/B1599939.png)
